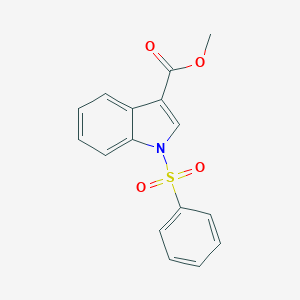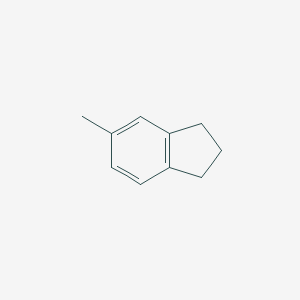![molecular formula C8H13NO2 B054064 4-Methylhexahydrocyclopenta[e][1,3]oxazin-2(3H)-one CAS No. 122797-14-2](/img/structure/B54064.png)
4-Methylhexahydrocyclopenta[e][1,3]oxazin-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylhexahydrocyclopenta[e][1,3]oxazin-2(3H)-one, also known as MHO, is a cyclic compound that has gained significant attention in the field of scientific research. MHO is a versatile compound that has been used in various applications, including organic synthesis, drug discovery, and material science.
作用機序
The mechanism of action of 4-Methylhexahydrocyclopenta[e][1,3]oxazin-2(3H)-one is not fully understood. However, it is believed that this compound acts on the central nervous system by modulating the activity of neurotransmitters, such as dopamine and serotonin. This compound has also been shown to inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects. This compound has also been shown to have neuroprotective effects, which may be useful in the treatment of neurological disorders.
実験室実験の利点と制限
4-Methylhexahydrocyclopenta[e][1,3]oxazin-2(3H)-one has several advantages for use in lab experiments. This compound is a stable compound that can be easily synthesized and purified. This compound is also a versatile compound that can be used in various applications, including organic synthesis, drug discovery, and material science. However, this compound also has some limitations, including its potential toxicity and limited solubility in water.
将来の方向性
There are several future directions for the use of 4-Methylhexahydrocyclopenta[e][1,3]oxazin-2(3H)-one in scientific research. One potential direction is the use of this compound in the synthesis of new drugs for the treatment of various diseases. Another potential direction is the use of this compound in the synthesis of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic effects.
合成法
4-Methylhexahydrocyclopenta[e][1,3]oxazin-2(3H)-one can be synthesized by a variety of methods, including catalytic hydrogenation of 4-methyl-2-cyclohexenone, cycloaddition of nitrones, and cyclization of 4-methyl-2-cyclohexenone oxime. The most common method for the synthesis of this compound is the catalytic hydrogenation of 4-methyl-2-cyclohexenone. This method involves the reduction of the double bond in 4-methyl-2-cyclohexenone using a catalyst, such as palladium on carbon or Raney nickel, under hydrogen gas.
科学的研究の応用
4-Methylhexahydrocyclopenta[e][1,3]oxazin-2(3H)-one has been extensively used in scientific research due to its unique chemical properties. This compound has been used as a building block in the synthesis of various compounds, including amino acids, peptides, and heterocycles. This compound has also been used in drug discovery, where it has shown promising results in the treatment of various diseases, including cancer and neurological disorders. This compound has also been used in material science, where it has been used as a monomer in the synthesis of polymers and as a crosslinking agent in the synthesis of hydrogels.
特性
CAS番号 |
122797-14-2 |
|---|---|
分子式 |
C8H13NO2 |
分子量 |
155.19 g/mol |
IUPAC名 |
4-methyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[e][1,3]oxazin-2-one |
InChI |
InChI=1S/C8H13NO2/c1-5-6-3-2-4-7(6)11-8(10)9-5/h5-7H,2-4H2,1H3,(H,9,10) |
InChIキー |
FOTWNOVSMGCBPD-UHFFFAOYSA-N |
SMILES |
CC1C2CCCC2OC(=O)N1 |
正規SMILES |
CC1C2CCCC2OC(=O)N1 |
同義語 |
Cyclopent[e]-1,3-oxazin-2(3H)-one, hexahydro-4-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



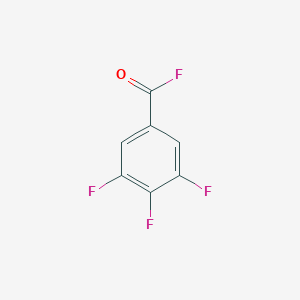
![4-Methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B53984.png)
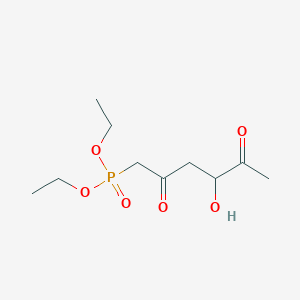
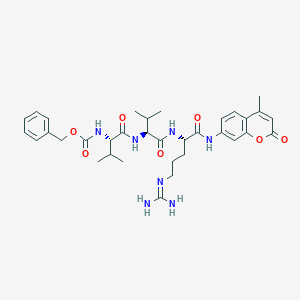
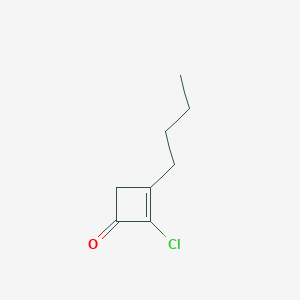
![Ethyl 8-aminoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B53995.png)
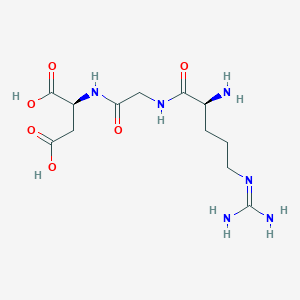
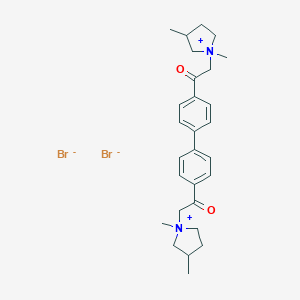
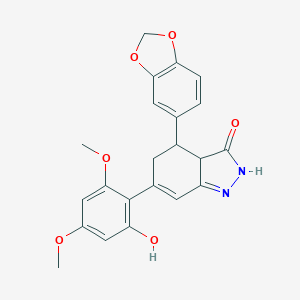
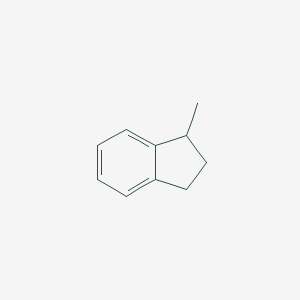
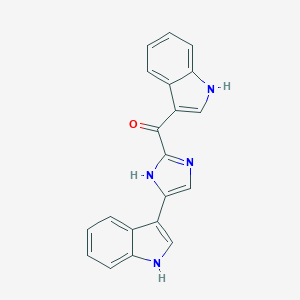
![N-[(1-Methylbenzimidazol-2-yl)methyl]hydroxylamine](/img/structure/B54005.png)
